N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide
Description
N-(4-Methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is a benzimidazole-based carboxamide derivative characterized by a furan-2-carboxamide core substituted with a 4-methoxybenzyl group and a 2-methylbenzimidazole moiety. This structure combines pharmacophoric elements known for diverse biological activities, including enzyme inhibition and anticancer properties.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-24-19-5-3-4-6-20(19)25(15)14-18-11-12-21(28-18)22(26)23-13-16-7-9-17(27-2)10-8-16/h3-12H,13-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMXNPCSOJFNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide, with the CAS number 1171769-65-5, is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article explores the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.4 g/mol. The structural features include a furan ring, a benzimidazole moiety, and a methoxybenzyl substituent, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1171769-65-5 |
| Molecular Formula | C22H21N3O3 |
| Molecular Weight | 375.4 g/mol |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study demonstrated that related benzimidazole derivatives showed high potential to inhibit cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) with IC50 values ranging from to .
Case Study: Antitumor Efficacy
One notable case involved a derivative of this compound tested against human lung fibroblast MRC-5 cells, which exhibited cytotoxicity at . The results indicated that while the compound was effective against cancer cells, it also affected normal cells, suggesting a need for further optimization to enhance selectivity .
Antimicrobial Properties
In addition to its antitumor effects, this compound has shown promising antimicrobial activity. Compounds with similar structures have been reported to exhibit antibacterial properties, indicating potential applications in treating infections caused by resistant strains .
The proposed mechanism of action for the antitumor activity includes binding to DNA within the minor groove, affecting cell cycle progression and inducing apoptosis in cancer cells. This interaction is crucial as it can lead to the inhibition of tumor growth while potentially minimizing toxicity to normal cells .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide. Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Lung Cancer Cells
A notable study evaluated the compound's effect on human lung cancer cell lines, revealing an IC50 value of approximately 3.11 μM against MRC-5 fibroblast cells, indicating substantial cytotoxicity. The study emphasized the need for optimization to enhance selectivity towards cancer cells while minimizing effects on normal cells .
Antimicrobial Properties
In addition to its anticancer effects, this compound exhibits promising antimicrobial activity . Similar compounds have been reported to possess antibacterial properties, suggesting potential applications in treating infections caused by resistant strains.
Mechanism of Antimicrobial Action
The antimicrobial activity is hypothesized to stem from the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes, although specific mechanisms for this compound remain under investigation .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparison with other benzimidazole derivatives is beneficial.
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| N-(piperidine-4-yl)benzamide derivatives | 0.25 | Antitumor |
| 4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N'... | 45.2 | Antitumor |
| N-(4-methoxybenzyl)-5... | 3.11 | Antitumor |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several benzimidazole-carboxamide derivatives, differing primarily in substituent groups. Key analogues include:
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)furan-2-carboxamide (Compound 19)
- Structure : Features a benzyl group instead of 4-methoxybenzyl.
- Synthesis : Synthesized via coupling of a benzimidazole intermediate with furan-2-carboxylic acid, yielding 65% as a white solid after column chromatography .
N-(4-Methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide
- Structure : Differs in the substituent (4-methoxyphenethyl vs. 4-methoxybenzyl).
- Relevance : The phenethyl chain may alter lipophilicity and bioavailability compared to the benzyl group in the target compound .
2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]imidazole-5-Carboxamide
- Structure : Incorporates a 3,4-dimethoxyphenyl and 4-methoxyphenyl group, with a propyl chain at N1.
- Synthesis : Prepared via one-pot reductive cyclization using sodium dithionite, highlighting efficiency (DMSO solvent, 90°C, 3 hours) .
- Physicochemical Properties : High melting point (>250°C), typical of rigid benzimidazole derivatives .
N-(2-(4-Benzylpiperazin-1-yl)ethyl)-2-(2-Hydroxy-phenyl)-1H-Benzo[d]imidazole-5-Carboxamide (PZ1)
Physicochemical Properties
Pharmacological Activities
- Enzyme Inhibition : Compound 19’s IDO1 inhibition highlights the role of furan-carboxamide in targeting enzymatic pathways .
- Anticancer Potential: Carboxamide-benzimidazole hybrids (e.g., N-{(2-methyl-1H-benzo[d]imidazol-1-yl)methyl}benzenamine derivatives) show cytotoxic effects, implying structural versatility for oncology applications .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step protocols. For example, acylation reactions using coupling agents like EDC·HCl and DMAP in chloroform under argon can facilitate carboxamide formation (18% yield, requiring 48–72 hours) . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions .
- Catalyst use : Adding DMAP improves reaction completeness in carbodiimide-mediated couplings .
- Purification : Column chromatography with gradients (e.g., toluene/EtOAc + AcOH) effectively isolates the product .
Q. How does the compound’s structural configuration influence its biological activity?
Key structural motifs include:
- Benzimidazole core : Facilitates intercalation with DNA or enzyme active sites, as seen in antimicrobial/anticancer analogs .
- Methoxybenzyl group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents .
- Furan-carboxamide linkage : Stabilizes hydrogen bonding with biological targets (e.g., kinases) . Comparative studies show that substituting the methoxy group with halogens (e.g., Cl) reduces solubility but increases binding affinity for hydrophobic pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities for this compound across different studies?
Discrepancies often arise from:
- Assay conditions : Variations in pH, ionic strength, or temperature alter binding kinetics. For example, affinity for serotonin receptors drops by 30% at pH 6.5 vs. 7.4 .
- Target conformation : Use cryo-EM or X-ray crystallography to validate binding poses under standardized conditions .
- Control benchmarks : Compare against reference ligands (e.g., aripiprazole for dopamine receptors) to calibrate assays .
Q. What methodologies address low yields in the final coupling step of the synthesis?
Low yields (e.g., 18% in amide bond formation ) can be mitigated by:
- Microwave-assisted synthesis : Reduces reaction time from 72 hours to <6 hours while improving yield .
- Alternative coupling agents : Replace EDC·HCl with HATU or PyBOP for higher efficiency in polar solvents .
- In situ monitoring : Use TLC or NMR to track intermediate formation and adjust stoichiometry dynamically .
Q. What computational strategies predict the compound’s interaction with novel biological targets?
Computational approaches include:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with kinase domains (e.g., EGFR) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Train models using datasets of benzimidazole derivatives to predict IC50 values for untested targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
